molecular formula C12H15N3 B13160542 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B13160542
M. Wt: 201.27 g/mol
InChI Key: OAECJVRTCWGNCR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2,5-dimethylphenyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Commonly used reagents include acetic acid or hydrochloric acid as catalysts, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it is used as a scaffold for designing drugs with improved efficacy and selectivity. Its derivatives are evaluated for their pharmacological profiles and potential as drug candidates.

    Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: This compound shares the 2,5-dimethylphenyl group but differs in the presence of a phenylprop-2-en-1-one moiety.

    4,5-Dimethyl-1,2-phenylenediamine: Another compound with a similar dimethylphenyl structure but with different functional groups.

Uniqueness: 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3

InChI Key

OAECJVRTCWGNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N

Origin of Product

United States

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